Cas no 76881-19-1 (5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate)

5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate structure
76881-19-1 structure
Nome del prodotto:5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
Numero CAS:76881-19-1
MF:C9H11F3O4S
MW:272.241452455521
CID:983007
PubChem ID:323957

5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
    • (5,5-dimethyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate
    • 4,4-dimethyl-3-oxocy
    • 5,5-dimethyl-3-< < (trifluoromethyl)sulfonyl> oxy> cyclohex-2-enone
    • 5,5-dimethyl-3-trifluoromethanesulfonyloxycyclohex-2-ene-1-one
    • 5,5-dimethyl-3-trifluoromethylsulfonyloxycyclohex-2-en-1-one
    • 5,5-dimethyl-3-triflyloxycyclohex-2-enone
    • AC1L89PD
    • CHEMBL143271
    • NSC287438
    • trifluoromethanesulfonic acid 5,5-dimethyl-3-oxocyclohex-1-enyl ester
    • 76881-19-1
    • 5,5-dimethyl-3-oxocyclohex-1-enyl trifluoro-methanesulfonate
    • DTXSID90314683
    • NSC-287438
    • SCHEMBL1128010
    • 5,5-dimethyl-3-oxocyclohex-1-enyl trifluoromethanesulfonate
    • HS-5295
    • 5,5-Dimethyl-3-(trifluoromethylsulfonyloxy)cyclohex-2-en-1-one
    • DS-008861
    • Inchi: InChI=1S/C9H11F3O4S/c1-8(2)4-6(13)3-7(5-8)16-17(14,15)9(10,11)12/h3H,4-5H2,1-2H3
    • Chiave InChI: UINBCLOSQYROKH-UHFFFAOYSA-N
    • Sorrisi: CC1(CC(=CC(=O)C1)OS(=O)(=O)C(F)(F)F)C

Proprietà calcolate

  • Massa esatta: 272.03303
  • Massa monoisotopica: 272.03301449g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 68.8Ų
  • XLogP3: 2.2

Proprietà sperimentali

  • PSA: 60.44
  • LogP: 3.20640
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd